1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
Overview
Description
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is an organic compound that features a phenyl group, a triazole ring, and an ethanol moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin and have shown inhibitory activities against cancer cell lines .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis , suggesting that this compound may also affect apoptosis-related pathways.
Result of Action
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol and its related compounds have shown cytotoxic activities against certain cancer cell lines . Some of these compounds have demonstrated an obvious improvement in IC50 values and very weak cytotoxic effects toward normal cells compared with doxorubicin .
Biochemical Analysis
Biochemical Properties
The nitrogen atoms of the 1,2,4-triazole ring in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol have been found to bind to the iron in the heme moiety of CYP-450, and its phenyl moieties have a key interaction in the active site of the enzyme . This interaction suggests that this compound could potentially influence biochemical reactions involving this enzyme.
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, suggesting a potential mechanism of action .
Metabolic Pathways
Its interaction with CYP-450 suggests that it may be involved in metabolic pathways regulated by this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of phenylacetylene with azides to form the triazole ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Reduction: Various triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-ol: Similar structure but with a different triazole ring.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains an additional phenyl group on the triazole ring.
Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to its specific triazole ring configuration and the presence of an ethanol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWJLTZCWFWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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